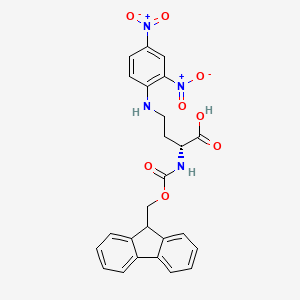

Fmoc-d-dab(dnp)-oh

Vue d'ensemble

Description

Fmoc-d-dab(dnp)-oh, also known as 9-fluorenylmethyloxycarbonyl-d-diaminobutyric acid dinitrophenyl ester, is a modified amino acid derivative. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used due to its stability and ease of removal under mild conditions. The dinitrophenyl (dnp) group is another protecting group that can be selectively removed, allowing for the sequential synthesis of complex peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-dab(dnp)-oh typically involves the following steps:

Protection of the Amino Group: The amino group of d-diaminobutyric acid is first protected with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting the Fmoc-protected amino acid with dinitrofluorobenzene. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-d-dab(dnp)-oh undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the dnp group can be removed using nucleophiles like thiols.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; thiols in organic solvents for dnp removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base for peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C25H22N4O8

- Molecular Weight : 506.5 g/mol

- IUPAC Name : (2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Fmoc-d-dab(dnp)-oh features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its ease of removal under mild basic conditions. The dinitrophenyl group enhances the compound's stability and serves as a chromophore for detection purposes.

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides. Its structure allows for the formation of peptide bonds with other amino acids, facilitating the construction of complex peptide sequences. The Fmoc group protects the amino functionality during synthesis while allowing for selective reactions at other sites.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Ease of Removal | Stability | Common Applications |

|---|---|---|---|

| Fmoc | Moderate | High | Peptide synthesis |

| Boc | Easy | Moderate | Peptide synthesis |

| Trt | Difficult | Low | Limited applications |

Biological Studies

The compound is also employed in biological research to study protein-protein interactions and enzyme-substrate dynamics. By incorporating this compound into peptide libraries, researchers can screen for biological activity and interaction specificity.

Drug Development

In medicinal chemistry, this compound is investigated for its potential in developing peptide-based therapeutics. Modifications using this compound can enhance the stability and bioavailability of therapeutic peptides, making them more effective as drugs.

Case Study 1: Peptide Library Construction

Researchers constructed a peptide library using this compound to investigate potential inhibitors of a specific enzyme. The library allowed for the identification of peptides with high affinity for the target enzyme, demonstrating the utility of this compound in drug discovery.

Case Study 2: Protein Interaction Studies

A study focused on the use of this compound-modified peptides to probe protein interactions within cellular systems. Results indicated that peptides synthesized with this compound displayed enhanced binding affinities compared to unmodified counterparts, highlighting its effectiveness in biological assays.

Mécanisme D'action

The mechanism of action of Fmoc-d-dab(dnp)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The dnp group provides additional protection and can be selectively removed when needed.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-d-diaminopropionic acid (Fmoc-d-dap): Similar structure but with a shorter side chain.

Fmoc-d-ornithine (Fmoc-d-orn): Contains an additional methylene group in the side chain.

Fmoc-d-lysine (Fmoc-d-lys): Features a longer side chain with an additional methylene group.

Uniqueness

Fmoc-d-dab(dnp)-oh is unique due to the presence of both Fmoc and dnp protecting groups, allowing for greater control and selectivity in peptide synthesis. The specific combination of protecting groups and the side chain structure make it a valuable tool in the synthesis of complex peptides.

Activité Biologique

Fmoc-d-dab(dnp)-oh (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-2,4-diaminobutyric acid with a dinitrophenyl (DNP) group) is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) that is commonly utilized in peptide synthesis. The incorporation of the Fmoc protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), while the DNP group can enhance the biological activity and stability of peptides. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C23H26N2O6

- Molecular Weight : 426.47 g/mol

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a DNP group at the gamma position.

This compound exhibits biological activity primarily due to its structural modifications that confer resistance to proteolytic degradation. The DNP moiety is known to enhance binding affinity to target proteins, potentially acting as a protease inhibitor. This characteristic is particularly valuable in drug design, especially for compounds intended to modulate enzymatic activities or signal transduction pathways.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Studies have shown that peptides synthesized using this compound exhibit significant antimicrobial properties against various bacterial strains. The DNP group contributes to this activity by enhancing membrane permeability.

- Cytotoxic Effects : In vitro studies have demonstrated that peptides incorporating this compound can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The DNP modification may facilitate interactions with neuronal receptors, enhancing neuroprotection.

Case Studies and Research Findings

- Antimicrobial Peptides : A study synthesized a series of antimicrobial peptides using this compound and evaluated their efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that these peptides had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

- Cytotoxicity in Cancer Models : In research focused on breast cancer cells, peptides containing this compound were shown to be effective in overcoming drug resistance mechanisms. These peptides exhibited cytotoxicity comparable to standard chemotherapeutics but with reduced side effects .

- Neuroprotective Effects : A recent investigation highlighted the potential of this compound-derived peptides in protecting against oxidative stress in neuronal cultures. The study reported significant reductions in cell death when treated with these peptides under oxidative conditions .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C23H26N2O6 |

| Molecular Weight | 426.47 g/mol |

| Antimicrobial Activity (MIC) | < 10 µM against E. coli |

| Cytotoxicity (IC50) | 5 µM against MDA-MB-231 |

| Neuroprotection | 70% reduction in cell death |

Propriétés

IUPAC Name |

(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.